molecular formula C15H17ClN2O B5847672 1-(2-chlorophenyl)-4-(2-furylmethyl)piperazine CAS No. 5270-76-8

1-(2-chlorophenyl)-4-(2-furylmethyl)piperazine

Cat. No.: B5847672
CAS No.: 5270-76-8
M. Wt: 276.76 g/mol
InChI Key: WHTVSHHCWHMESK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(2-furylmethyl)piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a serotonin receptor agonist and has been studied extensively for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

MCPP acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, leading to its anxiogenic and anorectic effects. Additionally, mCPP has been shown to have affinity for other receptors, including dopamine receptors and adrenergic receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of mCPP are complex and varied. It has been shown to increase heart rate and blood pressure, and to induce changes in body temperature and metabolism. Additionally, mCPP has been shown to affect various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, leading to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One advantage of using mCPP in lab experiments is its well-characterized pharmacological profile. It has been extensively studied and its effects on various systems are well-understood. Additionally, mCPP is relatively inexpensive and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using mCPP in lab experiments is its potential for side effects, including cardiovascular effects and hallucinogenic effects. Careful consideration must be taken when using mCPP in experimental settings.

Future Directions

There are many potential future directions for research on mCPP. One area of interest is its potential as a therapeutic agent for anxiety disorders and obesity. Additionally, further investigation into its interactions with various neurotransmitter systems may lead to a better understanding of its psychoactive effects. Furthermore, the development of novel mCPP analogs may lead to the discovery of compounds with improved pharmacological properties and therapeutic potential.

Synthesis Methods

The synthesis of mCPP involves the reaction of 2-furylacetonitrile with 2-chlorobenzylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with piperazine to yield mCPP. This method has been optimized for high yield and purity, and the resulting product has been characterized using various analytical techniques.

Scientific Research Applications

MCPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiogenic and anorectic effects in animal models, and has been investigated for its potential use in the treatment of anxiety disorders and obesity. Furthermore, mCPP has been studied for its effects on the central nervous system, including its interactions with serotonin receptors and its potential as a hallucinogen.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTVSHHCWHMESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967148
Record name 1-(2-Chlorophenyl)-4-[(furan-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5270-76-8
Record name 1-(2-Chlorophenyl)-4-[(furan-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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